molecular formula C15H22N6O B2700956 N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide CAS No. 1375974-16-5

N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide

Cat. No.: B2700956
CAS No.: 1375974-16-5
M. Wt: 302.382
InChI Key: QYZHBNPPPCYHAU-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, acetonitrile, and 2-methyltriazolopyridine. The key steps may involve:

  • Formation of the cyclopropylamine intermediate.
  • Coupling of the intermediate with acetonitrile to introduce the cyano group.
  • Reaction with 2-methyltriazolopyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide: can be compared with other triazolopyridine derivatives such as:

Uniqueness

The unique structural features of N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyr

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-10-18-13-6-5-12(8-21(13)20-10)17-7-14(22)19-15(2,9-16)11-3-4-11/h11-12,17H,3-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZHBNPPPCYHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(CCC2=N1)NCC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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